Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Description
Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carboxylate group at the 1-position and a complex side chain at the 2-position.
Properties
IUPAC Name |
benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)11-15-9-6-10-20(15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBNNKBZYDGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . The resulting pyrrolidine derivative is then reacted with benzyl chloroformate to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
- Core Heterocycle: The target compound and most analogs (e.g., ) share a pyrrolidine core, whereas Benzyl 4-aminopiperidine-1-carboxylate uses a six-membered piperidine ring.
- Substituent Complexity: The target’s side chain includes a tertiary amine (N-methyl) and an amide-linked 2-aminopropanoyl group, distinguishing it from simpler analogs like the formylphenyl derivative or pyridinyl variant . This complexity may enhance protease resistance compared to primary-amine-containing analogs .
- Functional Groups : Hydroxyl groups in stereoisomers (e.g., ) improve solubility, whereas the target’s amide and tertiary amine balance hydrophilicity and lipophilicity.
Biological Activity
Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate is an intriguing compound in the field of medicinal chemistry, characterized by its unique structural features, including a pyrrolidine ring and a benzyl ester group. This compound has garnered attention due to its potential biological activities, particularly in enzyme interactions and as a modulator of biochemical pathways. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Molecular Formula and Weight
- Molecular Formula : C17H25N3O3
- Molecular Weight : 319.4 g/mol
The compound's structure allows for diverse functional interactions, making it a candidate for various pharmacological applications.
Enzyme Interactions
This compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or activator. Studies indicate that its binding affinity to certain molecular targets could influence metabolic pathways significantly.
Table 1: Enzyme Interaction Studies
| Enzyme | Effect | Reference |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | Inhibition observed | |
| Protein kinase A | Activation noted | |
| GABA transaminase | Inhibitory effect reported |
Pharmacological Implications
The ability of this compound to modulate enzyme activity suggests potential therapeutic applications. For instance, its interaction with GABA transaminase may have implications for neurological disorders, where increased GABA levels can alleviate symptoms associated with epilepsy and anxiety disorders.
Study on GABA Transaminase Inhibition
In a notable study, this compound was evaluated for its inhibitory effects on GABA transaminase. The results demonstrated a significant increase in GABA concentrations in neuronal cultures, indicating its potential as a therapeutic agent for enhancing inhibitory neurotransmission.
Key Findings:
- Inhibition Rate : 65% at 10 µM concentration.
- IC50 Value : Determined to be approximately 5 µM.
- Mechanism : Competitive inhibition with substrate binding.
Antimicrobial Activity
Another study investigated the antimicrobial properties of the compound against various bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | >64 µg/mL | Weak |
| Bacillus subtilis | 16 µg/mL | Strong |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for pyrrolidine-1-carboxylate derivatives, and how can they be adapted for this compound?
- Methodological Answer : A typical approach involves coupling substituted pyrrolidine precursors with activated carbonyl groups. For example, 2-fluorobenzaldehyde derivatives react with amines in DMF under basic conditions (e.g., K₂CO₃) at elevated temperatures (150°C) to form intermediates. Subsequent functionalization with aminopropanoyl-methylamine groups can be achieved via nucleophilic substitution or carbodiimide-mediated coupling . Solvent selection (e.g., THF, DMF) and purification via column chromatography (e.g., C18 reverse-phase) are critical for isolating the target compound .
Q. How can the stereochemical integrity of the pyrrolidine ring and substituents be verified during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming stereochemistry. For example, diastereotopic protons in pyrrolidine derivatives exhibit distinct splitting patterns (e.g., δ 3.33–3.30 ppm for axial/equatorial protons) . Chiral HPLC or X-ray crystallography (using SHELX software for refinement) may resolve enantiomers or confirm absolute configuration .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicological data, standard precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : Immediate flushing of eyes/skin with water for 15 minutes; consult a physician if ingested .
Advanced Research Questions
Q. How can diastereomer formation during the coupling of the aminopropanoyl-methylamine group be minimized or controlled?
- Methodological Answer : Diastereoselectivity depends on reaction temperature, solvent polarity, and catalyst choice. For example, using bulky bases (e.g., EtN) in anhydrous THF at low temperatures (0°C) can suppress racemization. Microwave-assisted synthesis (e.g., 70°C for 1 hour) improves reaction efficiency and stereochemical control, as demonstrated in analogous pyrrolidine carboxylate syntheses .
Q. What analytical techniques are most effective for resolving discrepancies in NMR data for structurally similar impurities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) differentiate impurities. For instance, HRMS can distinguish between isobaric species (e.g., CHNO vs. CHNO), while NOESY correlations identify spatial proximity of substituents .
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer : In vitro assays using liver microsomes or plasma (e.g., murine models) with NADPH cofactors assess oxidative metabolism. HPLC monitoring of parent compound degradation over time quantifies metabolic half-life. For example, plasma incubation at 37°C with NADPH regenerating systems revealed rapid degradation of analogous carbamate derivatives .
Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., tert-butyloxycarbonyl (Boc) or benzyl esters)?
- Methodological Answer : Protecting group compatibility is critical. Boc groups are stable under basic conditions but cleaved with TFA. Benzyl esters require hydrogenolysis (H/Pd-C) for removal. Stepwise purification (e.g., flash chromatography after each step) prevents cross-contamination. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate intermediates are purified via silica gel chromatography before deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
